![molecular formula C24H19As B14393928 ([1,1'-Biphenyl]-2-yl)(diphenyl)arsane CAS No. 88659-28-3](/img/structure/B14393928.png)
([1,1'-Biphenyl]-2-yl)(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2-yl)(diphenyl)arsane: is an organoarsenic compound that features a biphenyl group and two phenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane typically involves the reaction of biphenyl derivatives with arsenic trichloride (AsCl3) in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Preparation of biphenyl lithium by reacting biphenyl with n-butyllithium.
Step 2: Reaction of biphenyl lithium with arsenic trichloride to form ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane.
Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Arsenic oxides and biphenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an anti-cancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane exerts its effects involves its interaction with molecular targets such as proteins and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can intercalate into DNA, causing structural changes that affect gene expression and cell division.
Comparaison Avec Des Composés Similaires
Triphenylarsane: Similar structure but with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom bonded to a hydroxyl group.
Uniqueness: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
88659-28-3 |
|---|---|
Formule moléculaire |
C24H19As |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
diphenyl-(2-phenylphenyl)arsane |
InChI |
InChI=1S/C24H19As/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clé InChI |
AAHUCDQIZHYEDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


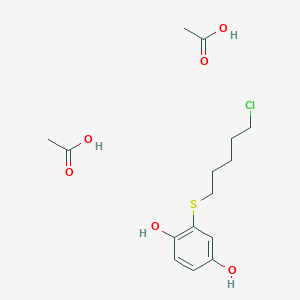

![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
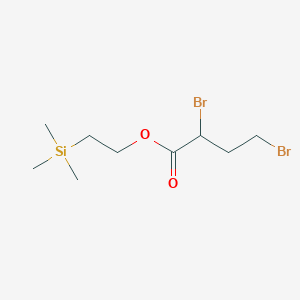

![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
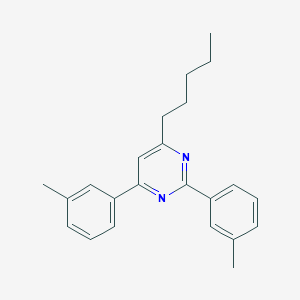
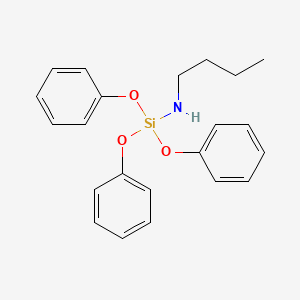


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
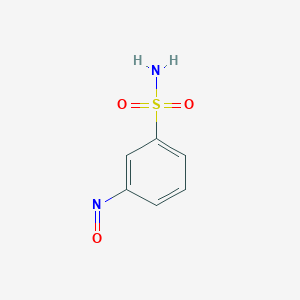
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
